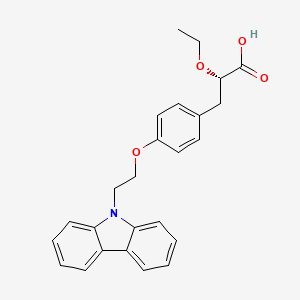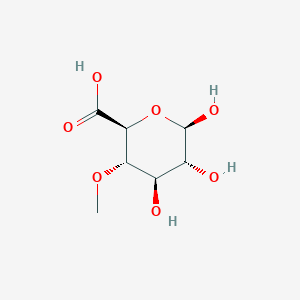
4-O-Methyl-beta-D-glucuronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-O-Methyl-Beta-D-Glucuronic Acid typically involves the methylation of glucuronic acid. One method includes the use of methyl iodide in the presence of a base such as sodium hydroxide . Another approach involves the enzymatic bioconversion of beechwood xylan, where enzymes like Depol 670L from Trichoderma reesei are used .
Industrial Production Methods: Industrial production of this compound can be achieved through biocatalysis, which is preferred due to its high efficiency and environmental friendliness . This method involves the use of whole cell catalysis or multi-enzyme cascades to convert glucuronic acid into its methylated derivative.
Chemical Reactions Analysis
Types of Reactions: 4-O-Methyl-Beta-D-Glucuronic Acid undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form carboxylic acids.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like methyl iodide in the presence of a base.
Major Products: The major products formed from these reactions include various methylated derivatives and reduced forms of the compound .
Scientific Research Applications
4-O-Methyl-Beta-D-Glucuronic Acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-O-Methyl-Beta-D-Glucuronic Acid involves its interaction with various enzymes and molecular targets. For instance, it is a substrate for alpha-glucuronidase, which catalyzes the hydrolysis of glucuronic acid derivatives . This interaction is crucial for the breakdown of complex carbohydrates in biological systems.
Comparison with Similar Compounds
4-O-Methyl-Beta-D-Glucuronic Acid is unique due to its methylation at the 4-O position, which distinguishes it from other glucuronic acid derivatives. Similar compounds include:
D-Glucuronic Acid: The parent compound without the methyl group.
Galacturonic Acid: Another uronic acid derived from galactose.
Iduronic Acid: A component of glycosaminoglycans like heparin.
These compounds share similar structural features but differ in their functional groups and biological roles.
Properties
Molecular Formula |
C7H12O7 |
|---|---|
Molecular Weight |
208.17 g/mol |
IUPAC Name |
(2S,3S,4R,5R,6R)-4,5,6-trihydroxy-3-methoxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C7H12O7/c1-13-4-2(8)3(9)7(12)14-5(4)6(10)11/h2-5,7-9,12H,1H3,(H,10,11)/t2-,3-,4+,5+,7-/m1/s1 |
InChI Key |
WGLLPAPKWFDHHV-RLZVPWTLSA-N |
Isomeric SMILES |
CO[C@H]1[C@@H]([C@H]([C@@H](O[C@@H]1C(=O)O)O)O)O |
Canonical SMILES |
COC1C(C(C(OC1C(=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


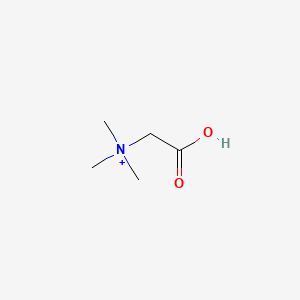
![Benzo[B]thiophene-2-carboxamidine](/img/structure/B10759234.png)

![Bishydroxy[2H-1-benzopyran-2-one,1,2-benzopyrone]](/img/structure/B10759238.png)

![4-Amino-n-{4-[2-(2,6-dimethyl-phenoxy)-acetylamino]-3-hydroxy-1-isobutyl-5-phenyl-pentyl}-benzamide](/img/structure/B10759242.png)
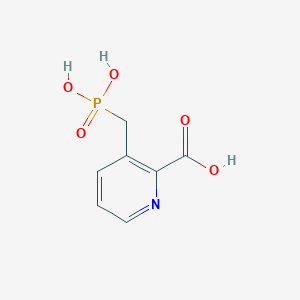
![R-2-{[4'-Methoxy-(1,1'-biphenyl)-4-YL]-sulfonyl}-amino-6-methoxy-hex-4-ynoic acid](/img/structure/B10759251.png)
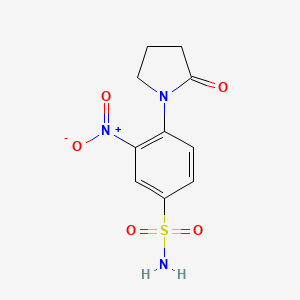
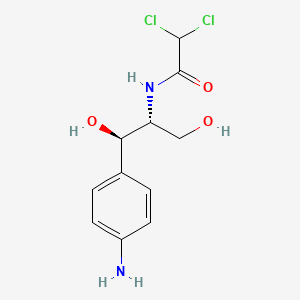
![2-[4-[(2S,3R,5R)-5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carbonyl]piperazin-1-yl]-N-(1-oxo-2,3-dihydroisoindol-4-yl)acetamide;dihydrochloride](/img/structure/B10759289.png)


